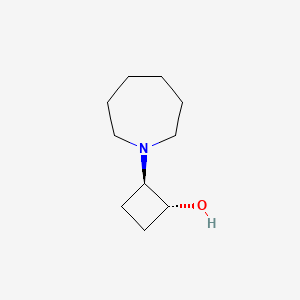
trans-2-(Azepan-1-yl)cyclobutan-1-ol
Übersicht
Beschreibung
Trans-2-(Azepan-1-yl)cyclobutan-1-ol is a useful research compound. Its molecular formula is C10H19NO and its molecular weight is 169.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Overview
trans-2-(Azepan-1-yl)cyclobutan-1-ol is a chemical compound characterized by its unique cyclobutane structure combined with an azepane moiety. This compound has garnered interest in biological research due to its potential interactions with various biological systems, including enzymes and receptors. Understanding its biological activity can provide insights into its possible therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The presence of the azepane group enhances its binding affinity, potentially influencing various biological pathways. Research indicates that compounds with similar structures may exhibit effects on neurotransmitter systems, metabolic pathways, and cellular signaling processes .
Biological Activity Data
| Activity | Description |
|---|---|
| Enzyme Interaction | May inhibit or activate specific enzymes involved in metabolic pathways. |
| Neurotransmitter Modulation | Potential effects on neurotransmitter systems, possibly influencing mood and cognition. |
| Antimicrobial Properties | Investigated for potential antimicrobial activity against various pathogens. |
| Cell Proliferation | Studies suggest effects on cell growth and proliferation in certain models. |
Case Studies and Research Findings
- Antimicrobial Activity : A study explored the antimicrobial properties of azepane derivatives, including this compound, demonstrating effectiveness against Gram-positive and Gram-negative bacteria . The mechanism likely involves disruption of bacterial cell wall synthesis.
- Neuropharmacological Effects : Research has indicated that compounds with similar structures can modulate neurotransmitter release, particularly affecting serotonin and dopamine pathways . This suggests potential applications in treating mood disorders.
- Metabolic Pathway Involvement : Investigations into the metabolic effects of azepane-containing compounds revealed that they could influence fatty acid metabolism, possibly through modulation of mitochondrial enzymes . This highlights their potential role in metabolic disorders.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(azepan-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-6-5-9(10)11-7-3-1-2-4-8-11/h9-10,12H,1-8H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMMYHAXJWIYKU-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















